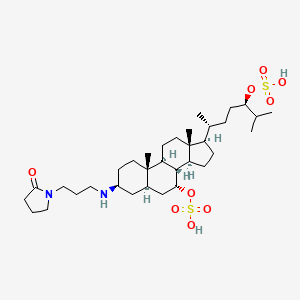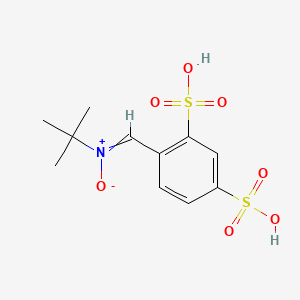
Disufenton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disufenton is a sulfonic acid derivative and an organosulfur compound.
Aplicaciones Científicas De Investigación
1. Neuroprotective Properties and Renal Excretion
Disufenton sodium (NXY-059) exhibits neuroprotective properties through its free-radical-trapping mechanism. Initially developed for treating acute ischemic stroke, its effects were observed in experimental animal models. Clinical studies in healthy subjects revealed that NXY-059 is primarily eliminated through renal excretion. Approximately 30% of its renal elimination results from active secretion in the kidney. This finding highlights the significance of kidney function in the clearance of NXY-059 and the negligible role of nonrenal clearance in its overall elimination (Cheng et al., 2007).
2. Population Pharmacokinetic Modeling
A study aimed to develop a population pharmacokinetic model for NXY-059 in acute stroke patients, providing insights into individualized dosing strategies. The model, derived from clinical data, suggested a two-compartment model with variations in clearance and volume distribution explained by creatinine clearance and bodyweight. This research illustrates the importance of considering individual patient characteristics in developing dosing strategies for NXY-059, especially in acute stroke treatment (Jönsson et al., 2005).
3. Pharmacokinetic Properties and Efficiency
The research on difenacoum, an anticoagulant rodenticide, explored the differences between its diastereomers. The study aimed to develop an eco-friendly version of difenacoum by investigating the pharmacokinetic properties and efficiency of its isomers in inhibiting the coagulation process. Findings showed that trans-isomers of difenacoum have a shorter tissue persistence and similar efficiency in inhibiting vitamin K epoxide reductase activity compared to cis-isomers. This research is pivotal in reducing secondary poisonings of wildlife and developing safer rodenticide options (Damin-Pernik et al., 2016).
Propiedades
Número CAS |
168021-77-0 |
|---|---|
Nombre del producto |
Disufenton |
Fórmula molecular |
C11H15NO7S2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-tert-butyl-1-(2,4-disulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO7S2/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19) |
Clave InChI |
OVTCHWSLKGENKP-GHXNOFRVSA-N |
SMILES isomérico |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)/[O-] |
SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-] |
SMILES canónico |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



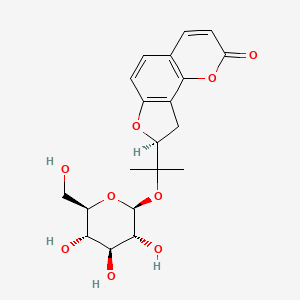
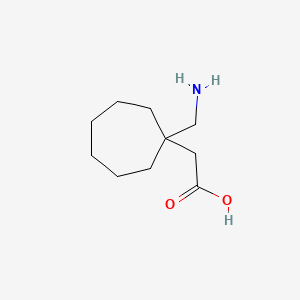
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
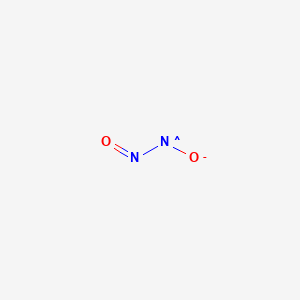
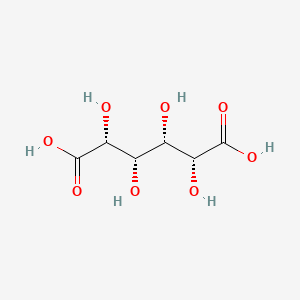
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
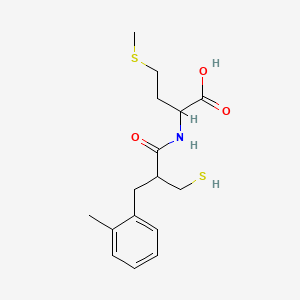
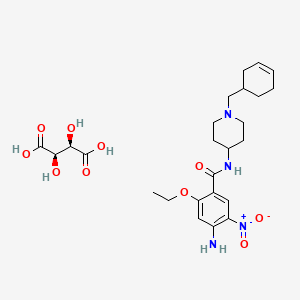
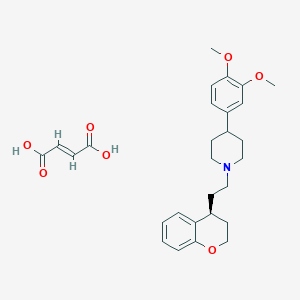
![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
